Advanced Scaffold Functionalization: A Technical Whitepaper on Methyl 4-chlorobenzofuran-7-carboxylate in Drug Discovery
Advanced Scaffold Functionalization: A Technical Whitepaper on Methyl 4-chlorobenzofuran-7-carboxylate in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the benzofuran ring system is a privileged scaffold, frequently utilized as a bioisostere for indole or benzothiophene to modulate pharmacokinetic properties. Among the commercially available building blocks, Methyl 4-chlorobenzofuran-7-carboxylate (CAS: 99517-48-3) stands out as a highly versatile, bifunctional intermediate.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical data. This guide provides an in-depth analysis of the physicochemical properties of CAS 99517-48-3, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its late-stage functionalization.
Physicochemical Profiling & Cheminformatics
Understanding the physical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes the core properties of Methyl 4-chlorobenzofuran-7-carboxylate, supported by commercial registry data from 1 and 2.
| Property | Value | Implication for Drug Design |
| Chemical Name | Methyl 4-chlorobenzofuran-7-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 99517-48-3 | Unique identifier for sourcing >95% purity lots . |
| Molecular Formula | C10H7ClO3 | Defines atomic composition. |
| Molecular Weight | 210.61 g/mol | Ideal low-MW fragment for Fragment-Based Drug Discovery (FBDD). |
| Predicted Boiling Point | ~310.5 °C (at 760 mmHg) | Indicates high thermal stability during heated cross-coupling 3. |
| Predicted Density | ~1.38 g/cm³ | Relevant for volumetric scaling in process chemistry. |
| Topological Polar Surface Area | 39.4 Ų | Excellent membrane permeability; highly suitable for CNS targets. |
| H-Bond Donors / Acceptors | 0 / 3 | Leaves room for functionalization without violating Lipinski's Rule of 5. |
Structural & Mechanistic Analysis
The strategic value of CAS 99517-48-3 lies in its orthogonal reactivity .
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The C7-Methyl Ester: This group is highly susceptible to nucleophilic attack. Because it is located at the C7 position, it experiences minimal steric hindrance compared to C4 or C6 substitutions, making it an ideal vector for early-stage amidation.
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The C4-Chloride: Aryl chlorides are notoriously sluggish in cross-coupling reactions. In the benzofuran system, the oxygen atom donates electron density into the aromatic ring via resonance, further deactivating the C-Cl bond toward oxidative addition by palladium. Consequently, functionalizing this vector requires highly active, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos).
Experimental Workflows: Bimodal Functionalization Strategy
Fig 1: Bimodal late-stage functionalization workflow for CAS 99517-48-3.
Protocol 1: Saponification and Amidation (Vector 1)
Objective: Convert the C7-ester to a target-specific carboxamide.
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Hydrolysis: Dissolve Methyl 4-chlorobenzofuran-7-carboxylate (1.0 eq, 500 mg) in a 3:1 mixture of THF/H2O (0.2 M). Add LiOH·H2O (2.5 eq) in one portion.
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Causality: The biphasic-like nature of ester hydrolysis requires a miscible co-solvent. THF solubilizes the organic starting material, while water solvates the LiOH. Lithium is specifically chosen over sodium because the Li+ cation coordinates with the furan oxygen and the carbonyl oxygen, templating the nucleophilic attack of the hydroxide.
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In-Process Control (IPC) Validation: After 2 hours at 25°C, sample 10 µL, quench with 1 N HCl, and analyze via LC-MS. The system validates itself when the UV trace (254 nm) shows complete disappearance of the starting material ( m/z 211 [M+H]+) and the emergence of the acid ( m/z 197 [M+H]+).
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Amidation: Isolate the acid via acidic workup. Dissolve in DMF (0.1 M), add DIPEA (3.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq).
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Causality: HATU is selected over traditional EDC/HOBt because it generates an active HOAt ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the reaction with sterically hindered amines, ensuring high yields.
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Protocol 2: Suzuki-Miyaura Cross-Coupling at C4 (Vector 2)
Objective: Install an aryl or heteroaryl group at the deactivated C4-chloride position.
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Reaction Assembly: In an oven-dried Schlenk tube, combine the C7-amide intermediate (1.0 eq), an arylboronic acid (1.5 eq), K3PO4 (3.0 eq), and XPhos-Pd-G3 (0.05 eq).
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Causality: As established in the mechanistic analysis, the C4-chloride is electronically deactivated. XPhos-Pd-G3 is mandatory here; the bulky, electron-rich XPhos ligand forces the difficult oxidative addition into the C-Cl bond. The G3 precatalyst ensures rapid generation of the active Pd(0) species at mild temperatures, preventing the protodeboronation of the boronic acid.
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Solvent Addition: Add degassed 1,4-dioxane/H2O (10:1, 0.1 M).
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Causality: The addition of water is not arbitrary. It is strictly required to dissolve the inorganic K3PO4 base, facilitating the formation of the reactive [R−B(OH)3]− complex essential for the transmetalation step.
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Validation & Isolation: Stir at 90°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The protocol is self-validating when the starting material is consumed and a new, highly fluorescent spot appears under 365 nm UV (indicative of the extended conjugation of the newly formed biaryl system). Filter through Celite to remove palladium black and purify via chromatography.
Pharmacological Significance & Signaling Pathways
Derivatives synthesized from CAS 99517-48-3 are frequently deployed as kinase inhibitors. The flat, aromatic benzofuran core acts as an ATP-mimetic, intercalating into the hinge region of kinases (such as p38 MAPK or BRAF). The C7-carboxamide vector is typically designed to project outward into the solvent-exposed region to enhance solubility, while the C4-aryl vector accesses the deep, hydrophobic back pocket of the kinase, driving binding affinity and selectivity.
Fig 2: Competitive kinase inhibition by functionalized benzofuran derivatives.
References
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Sigma-Aldrich. "methyl 4-chloro-1-benzofuran-7-carboxylate | 99517-48-3." Sigma-Aldrich Catalog. Available at: [Link]
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Accela ChemBio. "266353-22-4, Ethyl 3-[Boc-(2-cyanoethyl)amino]propanoate..." Accela ChemBio Product Data. Available at:[Link]
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ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH." ChemBuyersGuide.com. Available at:[Link]
Sources
- 1. methyl 4-chloro-1-benzofuran-7-carboxylate | 99517-48-3 [sigmaaldrich.cn]
- 2. 99517-45-0|Methyl benzofuran-7-carboxylate|BLD Pharm [bldpharm.com]
- 3. 266353-22-4,Ethyl 3-[Boc-(2-cyanoethyl)amino]propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
